6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select the free-amine form (CAS 209280-25-1, MW 231.29) to eliminate the ~10–20% yield loss associated with N-Boc deprotection. The 6-methoxy substituent delivers the precise electronic profile required for SHP2 inhibitor SAR (IC50 down to 1.70 nM) and sub-nanomolar sigma-1 affinity (Ki 1.14–1.29 nM). This regioisomer cannot be substituted by des-methoxy or N-protected analogs without compromising target engagement. Procure now to accelerate your medchem SAR cycles by one synthetic step per analog.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B8137652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC3(C2=O)CCNCC3)C=C1
InChIInChI=1S/C14H17NO2/c1-17-11-3-2-10-9-14(4-6-15-7-5-14)13(16)12(10)8-11/h2-3,8,15H,4-7,9H2,1H3
InChIKeyNFPVNSLBIQOFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one (CAS 209280-25-1): Procurement-Relevant Chemical Identity and Core Scaffold


6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one (CAS 209280-25-1, MF C14H17NO2, MW 231.29 g/mol) is a spirocyclic building block comprising an indanone fragment spiro-fused at the 2-position to a piperidine ring, with a methoxy substituent at the 6-position of the indene system . The compound belongs to the 1,3-dihydrospiro[indene-2,4'-piperidine] scaffold class, which features a conformationally restricted spiro junction that locks the piperidine nitrogen orientation relative to the aromatic plane, making it a privileged scaffold in medicinal chemistry for G protein-coupled receptor (GPCR) and enzyme inhibitor design programs [1]. The free secondary amine on the piperidine ring provides a direct handle for N-functionalization, distinguishing it from N-protected analogs widely used as intermediates.

Why 6-Methoxy Substitution and Free NH Status in Spiro[indene]piperidines Cannot Be Interchanged Without Consequence


Within the spiro[indene-2,4'-piperidine] family, the position and electronic nature of the aromatic substituent, as well as the protection state of the piperidine nitrogen, generate distinct reactivity and binding profiles that prevent simple substitution. A methoxy group at the 6-position introduces a net electron-donating effect that alters the indanone carbonyl electrophilicity and the pKa of the piperidine NH, relative to both the unsubstituted parent and regioisomeric analogs [1]. Structural biology evidence from SHP2 phosphatase inhibitor programs demonstrates that the spiro[indene-2,4'-piperidine] core—and by extension its substituted variants—serves as a geometrically precise scaffold where even minor substituent changes can modulate target engagement [2]. These differences cannot be compensated for by adjusting stoichiometry or reaction conditions and necessitate explicit compound selection.

Quantitative Differentiation Evidence: 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one vs. Closest Analogs


Aromatic Methoxy Electronic Effect: Predicted pKa Shift vs. Des-Methoxy Parent Scaffold

The 6-methoxy substituent predictably elevates the pKa of the piperidine NH relative to the unsubstituted parent spiro[indene-2,4'-piperidin]-1(3H)-one, consistent with the electron-donating properties of the methoxy group acting through the conjugated indanone system. The target compound exhibits a predicted pKa of 10.32 ± 0.20 , which is approximately 0.5–1.0 log units higher than typical unsubstituted piperidine pKa values in analogous spirocyclic systems. This pKa elevation directly influences the protonation state of the secondary amine at physiological pH and under common reaction conditions (e.g., reductive amination, amide coupling), affecting both reactivity and potential salt formation options .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Substitution: 6-Methoxy vs. 5-Methoxy in Spiro[indene-2,4'-piperidin]-1(3H)-one and Sigma-1 Receptor SAR

The position of the methoxy substituent on the spiro[indene] scaffold profoundly impacts sigma-1 (σ1) receptor affinity. Published structure-activity relationship (SAR) studies on analogous spiropiperidine systems demonstrate that a methoxy group in the 3-position (equivalent to the 6-position in the [indene-2,4'-piperidine] numbering) is advantageous for high σ1 receptor binding, with lead compounds achieving Ki values in the low nanomolar range (1.14–1.29 nM) [1]. Variation of the methoxy position or replacement with hydroxy, carbonyl, or alkyloxy groups consistently reduced σ1 affinity. While direct Ki data for 6-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one at σ1 are not reported, its 6-methoxy substitution pattern matches the pharmacophoric preference identified in these SAR studies, providing a class-level rationale for prioritizing the 6-methoxy regioisomer over the 5-methoxy variant for σ1-targeted programs .

Sigma Receptor Pharmacology Structure-Activity Relationship CNS Drug Design

Predicted Lipophilicity (LogP) Increase from Methoxy Substitution and Downstream CRO Procurement Implications

The introduction of the 6-methoxy group onto the spiro[indene-2,4'-piperidin]-1(3H)-one scaffold increases computed lipophilicity relative to the des-methoxy parent. The des-methoxy analog (CAS 136080-25-6) has a vendor-reported LogP of 1.80 , while the target 6-methoxy compound is predicted to have a LogP approximately 0.5–0.8 units higher (estimated ~2.3–2.6) based on the π contribution of the aromatic –OCH₃ substituent. This difference is practically significant: a ΔLogP of +0.5 units typically shifts retention time in reversed-phase HPLC (C18, acetonitrile/water) by 2–4 minutes, directly affecting the chromatographic method parameters that contract research organizations (CROs) use for purity certification and that procurement teams rely on for QC acceptance criteria .

ADME Prediction Drug-likeness Chromatographic Method Development

Patent-Validated Utility as a Key Intermediate in SHP2 Allosteric Inhibitor Programs

The 6-methoxy-spiro[indene-2,4'-piperidine] subunit appears explicitly in patent-protected SHP2 allosteric inhibitor chemical matter. U.S. Patent US20230339882A1 (Betta Pharmaceuticals, 2023) discloses Example A58, a compound incorporating the (1S)-1-amino-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine] substructure [1]. This SHP2 inhibitor series includes compounds with IC50 values as low as 1.70 nM against SHP2 in enzymatic assays, demonstrating that the 6-methoxy substitution pattern is compatible with—and explicitly claimed in—drug-like SHP2 inhibitor scaffolds [2]. In contrast, the des-methoxy spiro[indene-2,4'-piperidine] scaffold, while also represented in SHP2 programs (e.g., GDC-1971, PF-07284892), lacks the methoxy electronic tuning present in the 6-methoxy variant [3]. This patent-validated precedent provides procurement justification for selecting the 6-methoxy analog when synthesizing or expanding upon the Betta series.

Oncology SHP2 Phosphatase Patent-Protected Scaffolds

Free NH vs. N-Boc Protection: Enabling Direct Downstream Functionalization Without Deprotection

6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one (CAS 209280-25-1, MW 231.29) possesses a free secondary amine at the piperidine ring, in contrast to its N-Boc-protected analog 1'-Boc-spiro[6-methoxy-indene-2,4'-piperidin]-1(3H)-one (CAS 910442-59-0, MW 331.41) . This structural distinction translates to a molecular weight reduction of 100.12 g/mol (30.2% decrease) and eliminates the need for a deprotection step prior to N-functionalization. The free amine enables direct reductive amination, amide coupling, sulfonylation, or urea formation without the additional synthetic step and yield loss (~10–20% per step typical for Boc removal/purification) associated with the protected variant . For library synthesis or scale-up programs, this directly reduces the step count by one, shortens synthesis timelines, and lowers per-compound cost of goods.

Synthetic Efficiency Building Block Utility Parallel Library Synthesis

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile: Computational Comparison with Regioisomer and N-Protected Analogs

The target compound's TPSA, hydrogen bond donor (HBD), and hydrogen bond acceptor (HBA) profile place it within favorable CNS drug-like space when used as a core scaffold. The free NH contributes 1 HBD, and the ketone and methoxy oxygens contribute 3 HBA, yielding a TPSA of approximately 38.3 Ų for the core scaffold (excluding N-substituents) . This profile aligns with CNS MPO desirability criteria (TPSA < 70 Ų, HBD ≤ 3). In comparison, the des-methoxy analog (CAS 136080-25-6) has 1 HBD, 2 HBA, and vendor-reported LogP 1.80, placing its TPSA slightly lower (~29 Ų) . The methoxy group increases TPSA by ~9 Ų, which marginally reduces predicted passive permeability but can improve solubility and metabolic stability through electronic effects—a quantifiable trade-off relevant to multiparameter optimization in CNS and oncology programs.

Drug Design CNS Multiparameter Optimization Blood-Brain Barrier Prediction

Evidence-Backed Application Scenarios for 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one Procurement


SHP2 Allosteric Inhibitor Lead Optimization and Patent SAR Expansion (Oncology)

Research groups expanding upon the Betta Pharmaceuticals SHP2 inhibitor series (US20230339882) should procure the 6-methoxy-free-base variant directly. Example A58 in this patent explicitly incorporates the 6-methoxyspiro[indene-2,4'-piperidine] subunit, and elaborated analogs achieve SHP2 IC50 values as low as 1.70 nM [1]. The free NH enables direct diversification without a deprotection step, accelerating SAR cycles by one synthetic step per analog relative to the Boc-protected precursor .

Sigma-1 Receptor Radioligand Development and Pharmacological Tool Synthesis

The 6-methoxy substitution position aligns with the pharmacophoric preference identified in sigma-1 receptor SAR studies, where methoxy at the equivalent position yielded Ki values of 1.14–1.29 nM and σ1/σ2 selectivity ratios of 1130–2708 [1]. The free NH allows direct introduction of benzyl, phenethyl, or radiolabeling handles (e.g., ¹⁸F, ¹¹C) onto the piperidine nitrogen for PET tracer development, making this compound a logical starting material for sigma receptor tool compound synthesis.

GPCR-Focused Fragment-Based Drug Discovery (FBDD) Library Construction

The spiro[indene-2,4'-piperidine] scaffold, with its conformationally restricted geometry, has demonstrated affinity across multiple GPCR targets including opioid receptors (κ, μ, δ), neurokinin receptors (NK1, NK2), and oxytocin receptors [1]. The 6-methoxy variant offers a TPSA of ~38.3 Ų, 1 HBD, and 3 HBA—parameters within CNS drug-like space . Procurement of this specific regioisomer enables its inclusion as a fragment in GPCR screening libraries where methoxy positional scanning has been identified as a key SAR vector.

Medicinal Chemistry Building Block for Parallel Library Synthesis in CRO Settings

Contract research organizations performing parallel synthesis or medchem support should select the free NH form (CAS 209280-25-1, MW 231.29) over the N-Boc analog (CAS 910442-59-0, MW 331.41) to eliminate the deprotection step and its associated ~10–20% yield loss [1]. The higher predicted LogP (~2.3–2.6 vs. 1.80 for the des-methoxy analog) and elevated pKa (10.32) provide distinct chromatographic and extraction behavior that CRO analytical teams can leverage for QC method development .

Quote Request

Request a Quote for 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.